![molecular formula C11H8FNO3 B6267473 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1065094-06-5](/img/no-structure.png)
7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core structure of the compound, can be achieved from 4-hydroxyquinoline-3-carboxylic acid ethyl ester . More detailed synthesis methods for similar compounds can be found in the literature .Molecular Structure Analysis
The molecular structure of similar compounds, such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported . The structure consists of three rings .Chemical Reactions Analysis
Fluoroquinolones, a family of compounds that includes 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can undergo various structural modifications by incorporating substituents into different positions or by means of annelation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, include a melting point of 269-270℃, a boiling point of 358℃, a density of 1.429, and a flash point of 171℃ .Mechanism of Action
Target of Action
The primary target of 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a fluoroquinolone derivative, is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
This compound interacts with its target by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria are unable to replicate, leading to their death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA replication, which is essential for bacterial growth and multiplication .
Result of Action
The molecular effect of the compound’s action is the inhibition of DNA replication in bacteria . On a cellular level, this leads to the death of the bacteria, as they are unable to replicate and proliferate . This results in the overall antibacterial effect of the compound.
Safety and Hazards
Future Directions
Fluoroquinolones, including 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown a high level of antibacterial activity and a wide spectrum surpassing many antibiotics . Their unique mechanism of action allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterial drugs . This opens up new prospects in clinical treatment of infections .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the condensation of 2-amino-3-fluorobenzoic acid with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "potassium permanganate", "sodium bicarbonate", "water", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add sodium ethoxide (1.2 eq). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 3: Dissolve the product in acetic anhydride and sulfuric acid and heat under reflux for 2 hours. Cool the mixture and add water. Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 4: Dissolve the product in ethanol and add sodium nitrite (1.1 eq) in water. Cool the mixture and add hydrochloric acid (1.2 eq).", "Step 5: Add a solution of sodium hydroxide (1.2 eq) in water to the mixture and extract the product with ethyl acetate. Dry over sodium sulfate.", "Step 6: Dissolve the product in ethanol and add potassium permanganate (1.2 eq) in water. Heat the mixture under reflux for 2 hours. Cool the mixture and add sodium bicarbonate (1.2 eq). Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 7: Purify the product by recrystallization from ethanol and drying under vacuum.", "Step 8: Obtain 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." ] } | |
CAS RN |
1065094-06-5 |
Product Name |
7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.